Methyl-D9-choline chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Choline Metabolism Studies:

- Methyl-D9-choline chloride can be used as a tracer to study choline metabolism in the human body. By measuring the incorporation of the deuterium atom into various choline-derived metabolites, researchers can gain insights into the absorption, distribution, and elimination pathways of choline. This information is crucial for understanding choline deficiency, a potential contributing factor to various health conditions [].

Investigation of Choline Supplements:

- Researchers can utilize Methyl-D9-choline chloride to compare the absorption and efficacy of different choline supplement formulations. By monitoring the levels of deuterated choline and its metabolites in the blood after administration of various supplements, they can identify the most efficient form for delivering choline to the body [].

Magnetic Resonance Spectroscopy (MRS) Studies:

- Methyl-D9-choline chloride can be used as a contrast agent in MRS studies, a non-invasive imaging technique used to assess brain function. The presence of the deuterium atom allows researchers to differentiate between newly synthesized choline and existing choline stores in the brain, providing valuable insights into brain cell health and function [].

Investigating Gut Microbiome Interactions:

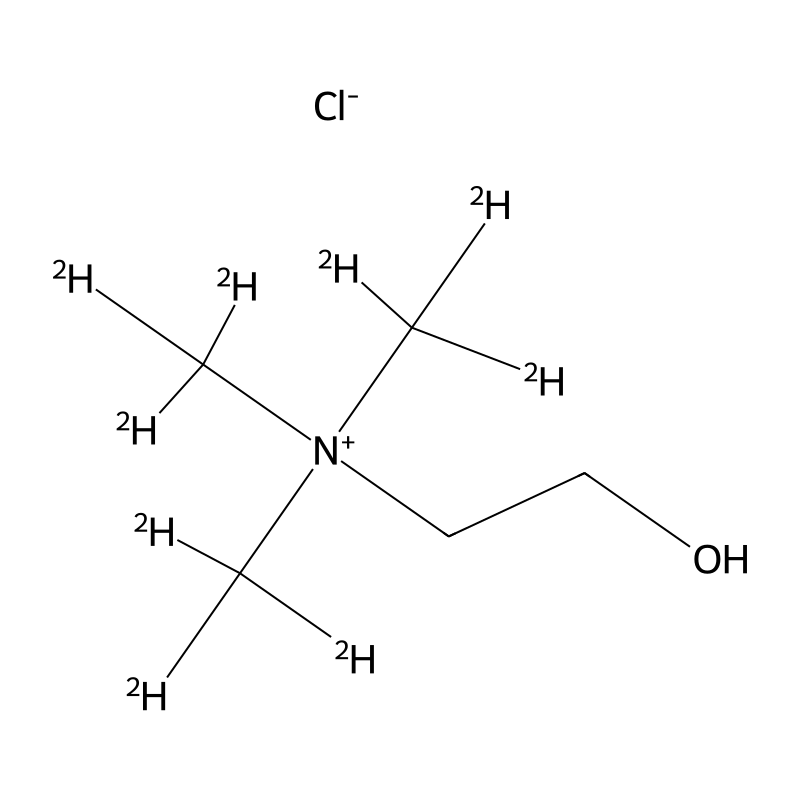

Methyl-D9-choline chloride is a deuterated form of choline chloride, characterized by the presence of deuterium atoms in its molecular structure. Its chemical formula is , and it serves as a stable isotope-labeled compound, making it valuable in various biochemical studies and applications. Deuterium labeling allows for precise tracking of metabolic pathways involving choline, which is crucial for synthesizing phospholipids and neurotransmitters.

Methyl-D9-choline chloride itself doesn't have a specific mechanism of action. Its primary function is as a tracer molecule for choline. When administered to a biological system, it incorporates into cellular processes alongside regular choline. Due to the presence of deuterium, scientists can distinguish between the labeled Methyl-D9-choline and naturally occurring choline using mass spectrometry. This allows researchers to track the metabolism and distribution of choline within the system [, ].

Methyl-D9-choline chloride exhibits biological activity primarily related to its role as a precursor for phosphatidylcholine, a vital component of cell membranes. It is involved in methyl group donation, which is essential for various metabolic processes, including the synthesis of neurotransmitters like acetylcholine. Studies indicate that supplementation with deuterated choline can influence plasma levels of phosphatidylcholine and other metabolites, impacting cognitive function and lipid metabolism .

The synthesis of methyl-D9-choline chloride typically involves the following methods:

- Deuteration of Choline Chloride: Choline chloride is treated with deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium.

- Chemical Synthesis: The compound can also be synthesized through

Methyl-D9-choline chloride has several applications:

- Metabolic Studies: It is used as a tracer in metabolic studies to understand choline metabolism and its effects on health.

- Nutritional Research: The compound aids in investigating dietary choline requirements and its impact on fetal development and neurological health.

- Pharmaceutical Research: Methyl-D9-choline chloride is utilized in drug development, particularly in studies assessing the pharmacokinetics of choline-related drugs.

Several compounds are structurally or functionally similar to methyl-D9-choline chloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Choline Chloride | Non-deuterated form used widely as a dietary supplement. | |

| Phosphatidylcholine | Varies (lipid) | Major component of cell membranes; involved in signaling. |

| Betaine | Methyl donor involved in homocysteine metabolism; not deuterated. | |

| Dimethylglycine | Methyl donor; involved in various metabolic processes but lacks the choline structure. |

Methyl-D9-choline chloride stands out due to its deuterated nature, allowing for precise tracking in metabolic studies while retaining the essential functions associated with choline.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant